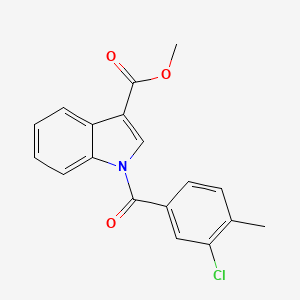

![molecular formula C19H17NO5 B2980092 methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate CAS No. 859142-27-1](/img/structure/B2980092.png)

methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

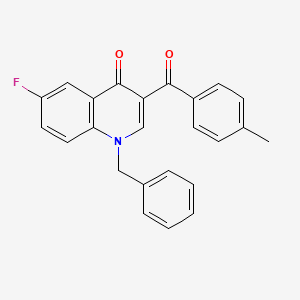

Methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is a compound that was prepared by condensation between 4-hydroxycoumarin and methyl 2-aminobenzoate . It crystallizes in the orthorhombic space group Pca21 at 300 K . The molecule consists of the 2H-chromen-2-one part connected by an amine moiety (–NH–) to the methyl benzoate ring .

Synthesis Analysis

The compound was synthesized by condensation between 4-hydroxycoumarin and methyl 2-aminobenzoate . This synthesis method is part of a broader class of reactions used to create coumarin systems, which are valuable kinds of oxygen-containing heterocycles widely found in nature .Molecular Structure Analysis

The molecule of the compound consists of the 2H-chromen-2-one part connected by an amine moiety (–NH–) to the methyl benzoate ring . The supramolecular array is formed by hydrogen bonds between the aromatic ring and the O atoms of the lactone and ester portions .Chemical Reactions Analysis

The compound was synthesized through a condensation reaction between 4-hydroxycoumarin and methyl 2-aminobenzoate . This is a type of reaction commonly used in the synthesis of coumarin systems .Physical And Chemical Properties Analysis

The compound has a melting point of 268–270°C . Further physical and chemical properties such as solubility, density, and boiling point are not specified in the available literature.科学的研究の応用

Application in Crystallography

Summary of the Application

The compound has been synthesized and its crystal structure has been characterized . The structural details match the spectroscopic data acquired from NMR and IR spectroscopy .

Methods of Application

The compound was prepared by condensation between 4-hydroxycoumarin and methyl 2-aminobenzoate . It crystallizes in the orthorhombic space group Pca21 at 300 K .

Results or Outcomes

The molecule of the compound consists of the 2H-chromen-2-one part connected by an amine moiety (–NH–) to the methyl benzoate ring . The supramolecular array is formed by hydrogen bonds between the aromatic ring and the O atoms of the lactone and ester portions .

Application in Medicinal Chemistry

Summary of the Application

The compound has been synthesized and tested for its in vitro antimicrobial activity .

Methods of Application

The compound was synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .

Results or Outcomes

The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains . A few of them are found to be potent antimicrobial agents .

Application in Fluorescent Chemosenors

Summary of the Application

The compound has been used in the design of small-molecule fluorescent chemosensors .

Methods of Application

The compound is synthesized by condensation between 4-hydroxycoumarin and methyl 2-aminobenzoate .

Results or Outcomes

The compound has been found to be effective in the design of small-molecule fluorescent chemosensors .

Application in Antiviral Research

Summary of the Application

The compound has been tested for its antiviral activities .

Methods of Application

The compound is synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .

Results or Outcomes

The compound has shown potential antiviral activities .

Application in Tuberculosis Treatment

Summary of the Application

The compound has been synthesized and evaluated for its anti-tubercular activity .

Results or Outcomes

The compound has shown potential anti-tubercular activities .

Application in Platelet Activation Factor Quantification

Summary of the Application

The compound, a derivative of coumarin, has been used in the quantification of platelet activation factor .

Methods of Application

The compound is used in high-performance liquid chromatography fluorescence detection method for quantifying platelet activation factor .

Results or Outcomes

The compound has been found to be effective in the quantification of platelet activation factor .

特性

IUPAC Name |

methyl 2-[(7-methoxy-2-oxochromen-4-yl)methylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-23-13-7-8-14-12(9-18(21)25-17(14)10-13)11-20-16-6-4-3-5-15(16)19(22)24-2/h3-10,20H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWENLMUFTKMYIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CNC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-Furanyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2980009.png)

![4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2980011.png)

![5-(allylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980013.png)

![5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2980014.png)

![Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2980016.png)

![[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2980018.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isobutyramide](/img/structure/B2980021.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide](/img/structure/B2980032.png)